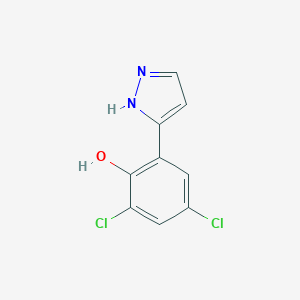

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRAYBSAMAGCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=C(C(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425618 | |

| Record name | 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154258-62-5 | |

| Record name | 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Elucidation of 2,4 Dichloro 6 1h Pyrazol 5 Yl Phenol Derivatives

Vibrational Spectroscopy for Structural Characterization (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and characterizing the molecular structure of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol derivatives. researchgate.netsci-hub.se The vibrational modes observed in the spectra correspond to specific stretching, bending, and deformation frequencies of the bonds within the molecule.

For this compound, the spectra are expected to exhibit characteristic bands for the phenolic hydroxyl group (O-H), the pyrazole (B372694) N-H group, the aromatic C-H bonds, and the carbon-chlorine (C-Cl) bonds. The O-H stretching vibration typically appears as a broad band in the IR spectrum, often in the range of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. rasayanjournal.co.in The N-H stretching of the pyrazole ring is expected around 3100-3300 cm⁻¹.

Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹. researchgate.net The ring stretching vibrations for both the dichlorophenol and pyrazole rings, involving C=C and C=N bonds, are anticipated in the 1400-1650 cm⁻¹ region. nih.gov These bands are particularly useful for confirming the presence of the aromatic and heterocyclic ring systems.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 (Broad) | IR |

| N-H Stretch (Pyrazole) | 3100 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-O Stretch (Phenolic) | 1180 - 1260 | IR |

| C-Cl Stretch | 500 - 800 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net For this compound derivatives, ¹H and ¹³C NMR, along with advanced 2D techniques, are crucial for complete characterization. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, generally found in the range of δ 5-10 ppm. Similarly, the pyrazole N-H proton also gives rise to a broad singlet, often at a lower field (δ 10-13 ppm).

The dichlorophenol ring contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group, and they would likely appear as doublets in the δ 6.8-7.5 ppm region, with coupling constants characteristic of their relative positions. The pyrazole ring has two protons attached to carbons, which would appear as two distinct doublets, typically between δ 6.0 and 8.0 ppm, showing coupling to each other.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 5.0 - 10.0 | Broad Singlet |

| Pyrazole NH | 10.0 - 13.0 | Broad Singlet |

| Dichlorophenol Ring Protons (2H) | 6.8 - 7.5 | Doublets (d) |

| Pyrazole Ring Protons (2H) | 6.0 - 8.0 | Doublets (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected (six for the dichlorophenol ring and three for the pyrazole ring). The chemical shifts are determined by the hybridization and the electronic environment of each carbon atom.

The carbon atom bearing the hydroxyl group (C-OH) is expected to resonate around δ 150-160 ppm. The carbons attached to the chlorine atoms (C-Cl) will also be shifted downfield, typically in the δ 125-135 ppm range. The remaining carbons of the phenol (B47542) ring will appear between δ 115 and 145 ppm. For the pyrazole ring, the three carbon atoms will have chemical shifts in the range of δ 100-150 ppm, influenced by the nitrogen atoms and the phenyl substituent. lookchem.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Phenolic C-OH | 150 - 160 |

| Phenolic C-Cl | 125 - 135 |

| Phenolic C-Pyrazole | 120 - 130 |

| Other Phenolic C-H / C | 115 - 145 |

| Pyrazole C | 100 - 150 |

Advanced NMR Techniques for Conformation Studies

Advanced, multi-dimensional NMR techniques are employed to confirm structural assignments and investigate the molecule's conformation in solution. researchgate.netipb.pt

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent in the spin system, for example, within the pyrazole and dichlorophenol rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly valuable for identifying quaternary carbons and for connecting the dichlorophenol and pyrazole fragments by showing a correlation between protons on one ring and carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique can be used to determine the preferred conformation or relative orientation of the two rings, which may be influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding between the phenolic OH and a nitrogen atom of the pyrazole ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to study the electronic properties of conjugated systems. nih.gov The spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic phenol and heterocyclic pyrazole rings. scispace.com

The individual chromophores, dichlorophenol and pyrazole, have their own characteristic absorption maxima. However, when linked together, the extended conjugation between the two ring systems typically results in a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength (lower energy) compared to the separate components. materialsciencejournal.org The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. Typically, for such aromatic and heterocyclic structures, strong absorption bands are expected in the 250-350 nm range. scispace.comresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Predicted λ_max Range (nm) |

|---|---|

| π → π* (Phenol Ring) | ~270 - 290 |

| π → π* (Pyrazole + Conjugated System) | ~250 - 350 |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₉H₆Cl₂N₂O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

The fragmentation of the molecular ion upon electron impact provides valuable structural information. For pyrazole-containing compounds, characteristic fragmentation pathways include the initial loss of a hydrogen atom followed by the expulsion of a stable nitrogen molecule (N₂), or the direct loss of hydrogen cyanide (HCN). researchgate.netresearchgate.net For the title compound, other likely fragmentation processes would involve the cleavage of the C-Cl bonds, leading to peaks corresponding to the loss of one or both chlorine atoms ([M-Cl]⁺ and [M-2Cl]⁺). Cleavage of the single bond connecting the phenol and pyrazole rings is also a plausible fragmentation route. The relative abundance of these fragment ions helps in piecing together the molecular structure. whitman.edu

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | Molecular Ion | 228 |

| [M-Cl]⁺ | Loss of a Chlorine atom | 193 |

| [M-HCN]⁺ | Loss of Hydrogen Cyanide from Pyrazole | 201 |

| [M-H-N₂]⁺ | Loss of H radical then N₂ molecule | 199 |

| [C₆H₃Cl₂O]⁺ | Dichlorophenoxy fragment | 161 |

| [C₃H₃N₂]⁺ | Pyrazole fragment | 67 |

Note: The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approximately 3:1).

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

In the study of one such derivative, 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, single-crystal X-ray analysis confirmed its molecular structure. researchgate.net The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2/c. researchgate.net The bond lengths involving the chlorine atoms, C15—Cl1 at 1.729 (4) Å and C13—Cl2 at 1.730 (4) Å, were found to be consistent with established values. researchgate.netnih.gov

The crystal packing of this molecule is stabilized by a network of intermolecular interactions. Classical N—H⋯O and non-classical C—H⋯Cl hydrogen bonds link the molecules together, forming chains. researchgate.netnih.gov Furthermore, π–π interactions are observed between the pyrazole and phenyl rings, with a centroid–centroid separation of 3.916 (2) Å, which further stabilizes the crystal lattice. researchgate.netnih.gov The pyrazol-5-ol ring and its bound phenyl ring exhibit a dihedral angle of 34.80 (11)°. researchgate.net

Similarly, crystallographic analysis of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, another related compound, shows it crystallizes in the monoclinic system. nih.gov Its structure is influenced by both intramolecular and intermolecular hydrogen bonds. An intramolecular O—H⋯N hydrogen bond contributes to the relative coplanarity of the pyrazole ring and one of the hydroxy-substituted benzene (B151609) rings, with a small dihedral angle of 7.5 (3)°. nih.gov In the crystal, intermolecular O—H⋯O hydrogen bonds create extended chains of molecules. nih.gov

Table 1: Selected Crystallographic Data for this compound Derivatives

| Parameter | 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one researchgate.net | 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol nih.gov |

|---|---|---|

| Formula | C₂₇H₂₂Cl₂N₄O₂ | C₂₁H₁₆N₂O₂ |

| Molar Mass | 505.39 | 328.36 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/n (assumed from common settings) |

| a (Å) | 19.8321 (19) | 10.793 (3) |

| b (Å) | 7.8574 (5) | 12.948 (3) |

| c (Å) | 16.3416 (16) | 11.705 (3) |

| β (º) | 106.815 (10) | 93.508 (14) |

| Volume (ų) | 2437.6 (4) | 1632.7 (7) |

| Z | 4 | 4 |

| Key Interactions | N—H⋯O, C—H⋯Cl hydrogen bonds, π–π stacking | O—H⋯N (intramolecular), O—H⋯O (intermolecular) hydrogen bonds |

Note: The data presented is based on published research findings for derivatives of the primary compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis serves as a crucial check for the purity and empirical formula of a newly synthesized substance. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition.

For instance, the characterization of 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol (DCSAP-L), a related Schiff base, involved elemental analysis to confirm its composition. rasayanjournal.co.in The results showed a strong correlation between the expected and observed values, thereby verifying its successful synthesis. rasayanjournal.co.in

Table 2: Elemental Analysis Data for a Derivative Compound: 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol rasayanjournal.co.in

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.99 | 61.32 |

| Hydrogen (H) | 5.01 | 4.23 |

| Nitrogen (N) | 5.16 | 4.76 |

Note: The data is for the derivative compound DCSAP-L as reported in the literature. Discrepancies between calculated and found values can arise from experimental factors or sample purity.

Similarly, the synthesis of metal complexes with the ligand 2,4-dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-1H-pyrazol-4-yl] methyl} phenol was confirmed through various analytical methods, including elemental analysis. tsijournals.com The data from this analysis was instrumental in establishing the stoichiometry of the resulting metal complexes, indicating a 2:1 ligand-to-metal ratio. tsijournals.com These examples underscore the essential role of elemental analysis in the characterization process of new chemical entities.

Computational Chemistry and Molecular Modeling Studies of 2,4 Dichloro 6 1h Pyrazol 5 Yl Phenol

Molecular Docking Simulations for Ligand-Biological Target Interactions

Identification of Critical Receptor-Ligand Interactions

To identify critical receptor-ligand interactions for 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol, molecular docking simulations would be the primary computational tool. This process involves predicting the preferred orientation of the molecule when bound to a specific biological target, such as an enzyme or receptor. For pyrazole (B372694) derivatives, common targets include cyclooxygenase-2 (COX-2), various kinases, and proteins involved in cancer cell proliferation. nih.govnih.gov

The process would involve:

Target Selection: A relevant protein target would be identified based on the hypothesized biological activity of pyrazole compounds. For instance, given the anti-inflammatory properties of many pyrazoles, COX-2 would be a logical choice. frontiersin.org

Docking Simulation: Using software like AutoDock or Glide, the 3D structure of this compound would be placed into the binding site of the target protein. The program then calculates the most stable binding poses and estimates the binding affinity (docking score).

Interaction Analysis: The resulting docked poses would be analyzed to identify key non-covalent interactions. These typically include:

Hydrogen Bonds: The phenol's hydroxyl group and the pyrazole's nitrogen atoms are potential hydrogen bond donors and acceptors. These could form critical interactions with amino acid residues like arginine, tyrosine, or serine in the receptor's active site. frontiersin.org

Hydrophobic Interactions: The dichlorophenyl ring would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic pyrazole and phenyl rings could form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These simulations would reveal which parts of the molecule are essential for binding and activity, guiding further drug design efforts.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. hilarispublisher.commdpi.com This method provides insights into the stability of the binding pose predicted by docking and the conformational flexibility of both the ligand and the protein. nih.gov

For the this compound-receptor complex, an MD simulation would:

Place the docked complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure).

Calculate the forces between all atoms and solve Newton's equations of motion to simulate their movement over a period, typically nanoseconds to microseconds. mdpi.com

Analyze the trajectory to assess the stability of key interactions identified in docking. For example, it would show whether a critical hydrogen bond is maintained throughout the simulation.

Calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein to quantify the stability of the complex. A stable RMSD indicates that the ligand remains securely in the binding pocket.

MD simulations offer a more realistic view of the binding event than static docking, helping to validate the proposed binding mode and understand the energetic contributions of different interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hilarispublisher.comnih.gov While no specific QSAR model for this compound exists, a study on a series of related 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives has been conducted to predict their antitumor activity. plos.orgresearchgate.net

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, the following steps would be taken:

Data Set Collection: A dataset of pyrazole-phenol derivatives with experimentally measured biological activity (e.g., IC50 values) would be assembled. pjps.pk

Descriptor Calculation: For each molecule in the series, various molecular descriptors (numerical values that describe the chemical structure) would be calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create an equation that correlates the descriptors with biological activity. nih.govnih.gov

Validation: The model's predictive power would be rigorously validated using statistical metrics and external test sets to ensure it can accurately predict the activity of new, untested compounds.

A successful QSAR model could then be used to predict the biological activity of this compound and guide the synthesis of new derivatives with potentially enhanced potency. plos.org

Pharmacophore Generation and Ligand-Based Drug Design

When the 3D structure of the biological target is unknown, ligand-based methods like pharmacophore modeling are used. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. pjps.pk

The process involves:

Alignment: A set of active molecules (structurally related to this compound) are structurally aligned.

Feature Identification: Common chemical features are identified among the aligned active molecules. For this compound, key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor (from the pyrazole nitrogens).

A Hydrogen Bond Donor (from the phenol (B47542) hydroxyl group).

An Aromatic Ring feature.

A Hydrophobic feature (from the dichlorophenyl moiety).

Model Generation: A 3D arrangement of these features is generated, representing the ideal spatial requirements for binding to the receptor. pjps.pk

This pharmacophore model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity. nih.govresearchgate.net

Investigation of Biological Activities of 2,4 Dichloro 6 1h Pyrazol 5 Yl Phenol and Its Analogues

Antimicrobial Activity Research

Nitrogen-containing heterocycles, particularly pyrazoles, are recognized as promising chemotypes for addressing bacterial infections. nih.gov The pyrazole (B372694) moiety is a versatile lead structure in the development of new pharmaceutical agents due to its wide spectrum of biological activities. nih.gov Various derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including drug-resistant strains. nih.govmdpi.com

The antibacterial potential of pyrazole derivatives has been a significant area of research. Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. tandfonline.commdpi.com For instance, certain pyrazole-thiazole hybrids have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL. nih.gov Another study reported that imidazo-pyridine substituted pyrazole derivatives exhibited broad-spectrum antibacterial activity, with Minimum Bactericidal Concentration (MBC) values under 1 μg/mL against several Gram-negative strains, including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov

The substitution pattern on the pyrazole and associated rings plays a crucial role in determining the antibacterial potency. For example, a series of pyrazole derivatives showed that compound 3 was highly active against the Gram-negative bacterium Escherichia coli with a MIC of 0.25 μg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with a MIC of 0.25 μg/mL. nih.gov Similarly, some N-(trifluoromethylphenyl) derivatives were found to be potent inhibitors of Gram-positive bacteria, with MIC values as low as 0.78 μg/mL for MRSA strains. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Pyrazole-Thiazole Hybrids | MRSA | 4 µg/mL (MIC) | nih.gov |

| Imidazo-Pyridine Substituted Pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 µg/mL (MBC) | nih.gov |

| N-(trifluoromethylphenyl) Derivatives | MRSA | 0.78 µg/mL (MIC) | nih.gov |

| Compound 3 (from study) | Escherichia coli | 0.25 µg/mL (MIC) | nih.gov |

| Compound 4 (from study) | Streptococcus epidermidis | 0.25 µg/mL (MIC) | nih.gov |

| Carbodithionate Derivative (55) | MRSA | 4 µg/mL (MIC) | nih.gov |

| Carbodithionate Derivative (55) | E. faecium | 16 µg/mL (MIC) | nih.gov |

In addition to antibacterial properties, pyrazole derivatives have been investigated for their antifungal activities. nih.govmdpi.comorientjchem.org Research has shown that certain pyrazole-containing compounds can effectively inhibit the growth of various fungal species. For example, one study found that a synthesized pyrazole derivative, compound 2 , exhibited high activity against Aspergillus niger with a MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov The structural features of these molecules are key to their antifungal potency, and ongoing research aims to synthesize novel derivatives with enhanced efficacy. orientjchem.org

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 2 (from study) | Aspergillus niger | 1 µg/mL | nih.gov |

Understanding the mechanism of action is crucial for the development of effective antimicrobial agents. For pyrazole derivatives, several potential molecular targets have been identified. Molecular docking studies have suggested that some pyrazole-thiazole derivatives may exert their potent antibacterial effects by targeting topoisomerase II and topoisomerase IV. nih.gov Other research has pointed to the inhibition of S. aureus DNA gyrase as a possible mechanism. nih.gov

Another explored mechanism involves the inhibition of cystathionine (B15957) γ-lyase (CSE), an enzyme essential for producing hydrogen sulfide (B99878) (H₂S), which protects bacteria from oxidative stress. nih.gov A specific pyrazole derivative was identified as a potent inhibitor of CSE in both S. aureus and P. aeruginosa. nih.gov Furthermore, some pyrazole compounds appear to act as regulators of the global transcriptional factor MgrA, which is involved in virulence and antibiotic resistance in S. aureus. nih.gov For some of the most active compounds, however, the mechanism of action is not yet fully understood, suggesting that they may operate via novel pathways. nih.gov

Antiproliferative and Anticancer Research

The pyrazole scaffold is a prominent feature in many compounds evaluated for anticancer activity. alliedacademies.org Numerous pyrazole analogues have been synthesized and tested for their ability to inhibit the growth of various human tumor cell lines, with some demonstrating significant potency. alliedacademies.orgnih.govmdpi.com The antiproliferative effects of these compounds are often linked to their ability to interfere with key cellular processes, such as enzyme activity and cell cycle progression. encyclopedia.pub

A key strategy in modern cancer therapy is the targeted inhibition of specific enzymes that are crucial for cancer cell proliferation and survival. Pyrazole derivatives have been identified as inhibitors of several important kinases and enzymes.

B-Raf Kinase: The B-Raf kinase is a component of the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyper-activated in various cancers, particularly melanoma, due to mutations like B-RafV600E. nih.gov This makes it a critical target for anticancer drugs. nih.gov A series of novel 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were synthesized and tested for their B-Raf inhibitory activity. One compound, C6 , showed potent activity against B-RafV600E with a half-maximal inhibitory concentration (IC₅₀) of 0.15 µM, a potency comparable to the control drug Vemurafenib. nih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the selective suppression of cancer cell growth. nih.gov A series of new pyrazole derivatives of nih.gov-shogaol were designed as potential HDAC inhibitors. Among them, the p-nitrophenyl pyrazole derivative 5j was the most potent, with an IC₅₀ value of 51 ± 0.82 µM. nih.gov Molecular docking studies suggested this compound selectively binds to the HDAC1 isoform. nih.gov

FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and activating mutations, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govmdpi.com This has made FLT3 a key therapeutic target. mdpi.com A series of biphenyl (B1667301) substituted pyrazolyl-ureas were developed as novel FLT3 inhibitors, with compound 10q showing an IC₅₀ of 230 nM against isolated FLT3. rsc.org Another study on 1H-pyrazole-3-carboxamide derivatives identified compound 8t as a highly potent FLT3 inhibitor with an IC₅₀ of 0.089 nM. mdpi.com

| Compound Class/Derivative | Enzyme Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol (C6) | B-RafV600E | 0.15 µM | nih.gov |

| p-nitrophenyl pyrazole (5j) | HDAC | 51 ± 0.82 µM | nih.gov |

| Biphenyl substituted pyrazolyl-urea (10q) | FLT3 | 230 nM | rsc.org |

| 1H-pyrazole-3-carboxamide (8t) | FLT3 | 0.089 nM | mdpi.com |

The efficacy of novel anticancer compounds is commonly assessed through in vitro antiproliferative assays against a panel of human cancer cell lines. These assays determine the concentration of a compound required to inhibit cell growth by 50% (GI₅₀) or to reduce the viability of cells by 50% (IC₅₀).

Numerous studies have reported the potent antiproliferative activity of pyrazole analogues. For example, a series of 1,3,4-trisubstituted pyrazole derivatives were evaluated against 60 human tumor cell lines. alliedacademies.org Compound 4c from this series showed potent activity against most cell lines, with GI₅₀ values ranging from 0.52 to 5.15 µM. alliedacademies.org It was particularly effective against the colon cancer cell line SW-620 (GI₅₀ = 0.52 µM) and the renal cancer cell line A498 (GI₅₀ = 0.58 µM). alliedacademies.org

In another study, pyrazole analogues were tested against K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. nih.gov The methyl ester derivative 5b was the most active, with GI₅₀ values of 0.021 µM, 1.7 µM, and 0.69 µM against K562, MCF-7, and A549 cells, respectively. nih.gov This compound was noted to be 5- to 35-fold more potent than the reference drug ABT-751 against the K562 and A549 cell lines. nih.gov Similarly, the Schiff base of 2,4-dichloro-6-(p-tolylimino-methyl)-phenol and its metal complexes showed good to high activity against human breast carcinoma cells. researchgate.net

| Compound/Analogue | Cancer Cell Line | Cell Line Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| Compound 4c | SW-620 | Colon Cancer | GI₅₀ | 0.52 | alliedacademies.org |

| Compound 4c | HOP-92 | Non-Small Cell Lung | GI₅₀ | 0.72 | alliedacademies.org |

| Compound 4c | U251 | CNS Cancer | GI₅₀ | 0.80 | alliedacademies.org |

| Compound 4c | A498 | Renal Cancer | GI₅₀ | 0.58 | alliedacademies.org |

| Compound 5b | K562 | Leukemia | GI₅₀ | 0.021 | nih.gov |

| Compound 5b | MCF-7 | Breast Cancer | GI₅₀ | 1.7 | nih.gov |

| Compound 5b | A549 | Lung Cancer | GI₅₀ | 0.69 | nih.gov |

| Compound 5e | K562 | Leukemia | GI₅₀ | 0.75 | nih.gov |

| Compound 5e | MCF-7 | Breast Cancer | GI₅₀ | >10 | nih.gov |

| Compound 5e | A549 | Lung Cancer | GI₅₀ | 1.2 | nih.gov |

| Compound 42 | WM266.4 | Melanoma | IC₅₀ | 0.12 | encyclopedia.pub |

| Compound 42 | MCF-7 | Breast Cancer | IC₅₀ | 0.16 | encyclopedia.pub |

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Perturbation)

The modulation of cellular pathways, particularly the induction of apoptosis and perturbation of the cell cycle, is a critical area of investigation for pyrazole derivatives. Research has shown that these compounds can trigger programmed cell death in cancer cells, a highly desirable mechanism for chemotherapeutic agents. waocp.org The induction of apoptosis by pyrazole derivatives has been observed in various cancer cell lines, including triple-negative breast cancer and human acute leukemia. nih.govnih.gov

One of the primary mechanisms by which pyrazole derivatives induce apoptosis is through the generation of Reactive Oxygen Species (ROS). nih.gov This increase in ROS can lead to mitochondrial damage and the activation of the intrinsic apoptosis pathway. nih.gov Morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, have been documented in cells treated with these compounds. waocp.orgrsc.org The externalization of phosphatidylserine, an early marker of apoptosis, has also been confirmed using methods like the annexin (B1180172) V-fluorescein isothiocyanate assay. nih.govscienceasia.org Furthermore, activation of key executioner proteins like caspase-3, which leads to DNA fragmentation, is a biochemical hallmark of apoptosis mediated by these compounds. waocp.orgnih.gov

Antioxidant Activity Investigations

Phenolic compounds are well-regarded for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.comresearchgate.net The antioxidant capacity of phenols is closely linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. researchgate.net These compounds can act as effective antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to vital macromolecules like DNA, proteins, and lipids. mdpi.com Derivatives of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol, belonging to the broader class of phenolic pyrazoles, have been a subject of interest for their potential antioxidant activities. Investigations into these compounds often reveal their capacity to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases. mdpi.com

In Vitro Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)

To quantify the antioxidant potential of this compound and its analogues, various in vitro assays are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common methods used. mdpi.com This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. mdpi.comnih.gov The efficiency of a compound is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. nih.gov Studies on various pyrazole derivatives have demonstrated significant DPPH scavenging activity, with some compounds showing efficacy comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.govjfda-online.com

Another important assay is the nitric oxide (NO) radical scavenging test. While nitric oxide plays crucial roles in physiological processes, its overproduction can lead to oxidative damage. core.ac.uk This assay measures the ability of a compound to inhibit the formation of nitrite (B80452), which is generated from the reaction of nitric oxide with oxygen. nih.govcore.ac.uk The scavenging activity is determined by the reduction in nitrite levels. Phenolic compounds, including pyrazole derivatives, have shown the ability to effectively scavenge nitric oxide radicals, suggesting their potential to protect against pathological conditions associated with nitrosative stress. core.ac.uk

| Compound Type | Assay | Finding | Reference IC50 (Standard) |

|---|---|---|---|

| Thienyl-pyrazole Analogue (5g) | DPPH Radical Scavenging | IC50 = 0.245 ± 0.01 µM | 0.483 ± 0.01 µM (Ascorbic Acid) |

| Thienyl-pyrazole Analogue (5h) | DPPH Radical Scavenging | IC50 = 0.284 ± 0.02 µM | 0.483 ± 0.01 µM (Ascorbic Acid) |

| Phenyl-pyrazolone Analogue (EDA) | DPPH Radical Scavenging | EC50 = 34-36 µM | N/A |

| Citrullus lanatus seed extract (phenolic-rich) | Nitric Oxide Scavenging | Significant reduction in nitrite levels | N/A |

Other Documented Biological Activities

Insecticidal Activity

Derivatives of this compound have demonstrated notable insecticidal properties. Specifically, pyrazole oxime derivatives containing a dichloro-allyloxy-phenol moiety have been synthesized and evaluated for their effectiveness against various agricultural pests. nih.gov Research has shown that while some of these compounds have low acaricidal and aphicidal activity, many exhibit excellent insecticidal activity against the Oriental armyworm (Mythimna separata). nih.govresearchgate.net

In bioassays, certain compounds displayed high mortality rates against Oriental armyworm larvae, even at low concentrations. For example, compounds designated as 7f, 7n, and 7p showed 100%, 90%, and 90% inhibition rates, respectively, at a concentration of 20 μg/mL, which is comparable to the commercial insecticide Pyridalyl. nih.gov The dichloro-allyloxy-phenol group is considered essential for the potent insecticidal activity observed in these analogues. nih.gov Further studies on dichloro-allyloxy-phenol derivatives with substituted pyrazol-3-ol moieties also reported good insecticidal activities against the diamondback moth (Plutella xylostella). nih.gov These findings highlight the potential of these compounds as leads for the development of new insecticides. nih.gov

| Compound Series | Target Pest | Concentration | Mortality Rate (%) |

|---|---|---|---|

| Dichloro-allyloxy-phenol-containing pyrazole oximes (7f) | Oriental armyworm | 20 µg/mL | 100% |

| Dichloro-allyloxy-phenol-containing pyrazole oximes (7n) | Oriental armyworm | 20 µg/mL | 90% |

| Dichloro-allyloxy-phenol-containing pyrazole oximes (7p) | Oriental armyworm | 20 µg/mL | 90% |

| Dichloro-allyloxy-phenol derivatives with pyrazol-3-ol | Diamondback moth | 6.25 mg/L | Good Activity |

General Ligand-Protein Interaction Studies

Understanding the interaction between a small molecule (ligand) and its target protein is fundamental in drug discovery and development. jelsciences.com For compounds like this compound and its analogues, various biophysical and computational techniques are used to elucidate these interactions. jelsciences.comjelsciences.com

Molecular docking is a computational method widely used to predict the binding mode and affinity of a ligand to a protein's active site. jelsciences.comresearchgate.net This technique helps in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rsc.org These in-silico studies are crucial for structure-activity relationship (SAR) analysis and for optimizing lead compounds. rsc.org

Spectroscopic techniques provide experimental insights into these interactions. jelsciences.com Circular Dichroism (CD) spectroscopy, for instance, is used to detect conformational changes in a protein's secondary structure upon ligand binding. jelsciences.com Fourier Transform Infrared (FTIR) spectroscopy analyzes changes in the vibrational modes of the protein and ligand, offering information about the binding event. jelsciences.com Fluorescence spectroscopy is another powerful tool that can be used to study binding affinity and stoichiometry by monitoring changes in the fluorescence properties of the protein (often tryptophan residues) or the ligand. jelsciences.com These combined computational and experimental approaches provide a comprehensive picture of how pyrazole derivatives interact with their biological targets at a molecular level.

Mechanistic Insights into the Biological Action of 2,4 Dichloro 6 1h Pyrazol 5 Yl Phenol

Identification and Validation of Molecular Targets

There is no available research identifying or validating specific molecular targets for 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol.

Elucidation of Biochemical Pathway Interference

There are no studies elucidating the interference of this compound with any specific biochemical pathways.

Detailed Structure-Activity Relationship (SAR) Analysis for Efficacy

A detailed SAR analysis for this compound and its derivatives regarding efficacy has not been published.

Leveraging QSAR for Mechanistic Understanding

There are no published QSAR models or studies focused on this compound that would provide mechanistic understanding of its activity.

Further research and publication in peer-reviewed journals are required to establish the biological profile of this specific compound.

Advanced Research Applications and Future Directions for 2,4 Dichloro 6 1h Pyrazol 5 Yl Phenol

Prospects as Scaffolds for Novel Bioactive Agents

The pyrazole (B372694) nucleus is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. ias.ac.inresearchgate.net Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, making them highly valuable starting points for developing new therapeutic agents. nih.govresearchgate.net The unique chemical structure of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize binding affinity and selectivity for specific targets. nih.gov

The incorporation of a 2,4-dichlorophenol (B122985) group further enhances the potential of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol as a bioactive scaffold. Halogen atoms, particularly chlorine, are frequently used in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions. The dichlorination pattern on the phenol (B47542) ring can significantly influence the molecule's pharmacokinetic profile and potency. Phenolic hydroxyl groups are also crucial as they can act as hydrogen bond donors and acceptors, critical for anchoring a molecule within a receptor's active site. nih.gov

Given the broad activities associated with the pyrazole core, this compound represents a promising candidate for screening against various diseases. Its potential as a scaffold is rooted in the successful development of other pyrazole-containing drugs and clinical candidates.

Table 1: Selected Biological Activities of Pyrazole-Based Scaffolds

| Biological Activity | Target/Mechanism Example | Reference Compound Class |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX-2) Inhibition | Celecoxib, a diaryl-substituted pyrazole |

| Anticancer | Kinase Inhibition (e.g., CDK, BRAF, PI3K) | Pyrazole-based kinase inhibitors |

| Antimicrobial | Disruption of microbial metabolic pathways | Various substituted pyrazoles |

| Anticonvulsant | Modulation of ion channels | Pyrazole-based CNS agents |

| Antiviral | Inhibition of viral replication enzymes | Pyrazole nucleoside analogues |

This table illustrates the diverse therapeutic areas where the pyrazole scaffold has shown significant activity, suggesting the potential applications for novel derivatives like this compound.

Exploration in Advanced Materials Science (e.g., Nonlinear Optical (NLO) Properties)

Organic molecules with specific electronic properties are increasingly explored for applications in advanced materials, particularly in photonics and optoelectronics. mdpi.com Compounds that exhibit nonlinear optical (NLO) properties are of great interest for technologies like optical switching, frequency conversion, and data storage. The NLO response of a molecule is often associated with a "push-pull" electronic system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by light, leading to a large change in the molecule's dipole moment and giving rise to NLO effects. researchgate.net

The structure of this compound contains elements that could potentially support NLO activity.

Electron-Donating Group: The phenolic hydroxyl (-OH) group is a strong electron donor.

Electron-Accepting Groups: The two chlorine atoms on the phenol ring are electron-withdrawing.

π-Conjugated System: The pyrazole and phenyl rings form a conjugated system that can mediate charge transfer between the donor and acceptor groups.

While pyrazoline derivatives have been more extensively studied for their NLO properties, the aromatic pyrazole ring can also effectively participate in π-conjugation. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the NLO behavior of new molecules by calculating their hyperpolarizability (β) values. nih.gov A computational study on the similarly substituted 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol suggested its potential as an NLO material, indicating that the dichlorophenol moiety can be a valuable component in NLO-active compounds. researchgate.net The exploration of this compound for NLO applications would involve synthesizing the compound and characterizing its photophysical properties, alongside computational modeling to understand its electronic structure and predict its NLO response.

Chemoinformatic Approaches and Database Exploration for Analogues

Chemoinformatics provides powerful tools for accelerating the discovery and optimization of novel compounds. For a molecule like this compound, these computational methods can be used to explore the vast chemical space and identify analogues with potentially improved properties.

A typical chemoinformatic workflow would involve:

Database Searching: Using the core scaffold of this compound as a query, large chemical databases such as PubChem, ChEMBL, and ZINC can be searched. Substructure and similarity searches would identify commercially available or synthetically accessible analogues.

Virtual Library Generation: Based on known synthetic routes for pyrazoles, a virtual library of novel, un-synthesized analogues can be generated by computationally adding a wide variety of substituents at different positions on the pyrazole and phenol rings. mdpi.com

Property Prediction: For each compound in the virtual library, a range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties can be calculated. This allows for early-stage filtering of compounds that are unlikely to be successful drugs (e.g., poor solubility, high predicted toxicity).

Quantitative Structure-Activity Relationship (QSAR): If initial biological activity data is obtained for the parent compound and a few close analogues, a QSAR model can be built. This model creates a mathematical relationship between the chemical structure and the biological activity, which can then be used to predict the activity of other compounds in the library and prioritize the most promising candidates for synthesis.

These in silico methods save significant time and resources by focusing laboratory efforts on compounds with the highest probability of success.

Persistent Challenges and Emerging Research Opportunities

The most significant challenge concerning this compound is the apparent lack of specific research data. This knowledge gap, however, creates a wealth of research opportunities.

Challenges:

Lack of Synthesis Data: While general methods for pyrazole synthesis are well-documented, optimized and regioselective routes to this specific 3,5-disubstituted pyrazolylphenol may not be established. ias.ac.in

No Biological Characterization: Without screening data, its potential as a bioactive agent remains purely speculative. Its efficacy, selectivity, and mechanism of action are unknown.

Absence of Physicochemical Data: Fundamental properties like solubility, melting point, and crystal structure have not been reported, which are essential for any further development.

Emerging Research Opportunities:

Synthetic Chemistry: Development of an efficient, scalable, and regioselective synthesis for this compound and its derivatives.

Medicinal Chemistry: Screening the compound against a diverse panel of biological targets, such as protein kinases, microbial enzymes, and inflammatory pathway proteins, based on the known activities of pyrazoles. nih.govfrontiersin.org

Computational Chemistry: Performing DFT and molecular docking studies to predict its 3D structure, electronic properties, potential biological targets, and NLO characteristics.

Materials Science: Investigating its photophysical properties, including absorption and emission spectra, and experimentally measuring its NLO response.

Future Trends in Pyrazole-Based Compound Research

Research into pyrazole-based compounds continues to be a dynamic and evolving field. Future work involving scaffolds like this compound is likely to align with several key trends:

Green and Efficient Synthesis: There is a strong emphasis on developing more sustainable synthetic methods. This includes the use of multicomponent reactions (MCRs), which improve atom economy by combining three or more reactants in a single step, as well as employing environmentally friendly solvents and catalysts. researchgate.netmdpi.com

Hybrid Molecule Design: A growing strategy involves creating hybrid molecules by combining the pyrazole scaffold with other known pharmacophores. This approach aims to develop multifunctional drugs that can hit multiple targets or possess enhanced activity. frontiersin.org

Targeted Drug Delivery and Bioconjugation: Attaching pyrazole-based drugs to targeting moieties or incorporating them into larger bioconjugates to improve delivery to specific cells or tissues and reduce off-target effects.

Advanced Functional Materials: Beyond NLO, pyrazole derivatives are being investigated for other materials science applications, including as organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors, driven by their unique electronic and photophysical properties. researchgate.net

The compound this compound, sitting at the intersection of well-established pyrazole chemistry and the versatile utility of halogenated phenols, is well-positioned to be explored within these future research paradigms.

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol?

A common method involves condensation reactions between substituted phenolic aldehydes and heterocyclic amines. For example, analogous compounds like Schiff bases are synthesized by reacting 3,5-dichloro-2-hydroxybenzaldehyde with amines in ethanol under reflux, followed by crystallization . For pyrazole-containing derivatives, cyclization of β-diketones with hydrazines or their derivatives is widely employed, as seen in the synthesis of structurally related triazole-phenol hybrids . Key steps include stoichiometric control (1:1 molar ratio), solvent selection (ethanol, DMF), and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., O–H⋯N interactions in pyrazole-phenol derivatives) .

- FTIR : Identifies functional groups like phenolic O–H (~3200 cm⁻¹), C–Cl (~750 cm⁻¹), and pyrazole C=N (~1600 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons adjacent to Cl or pyrazole groups), while ¹³C NMR verifies carbonyl or heterocyclic carbon environments .

- UV-Vis : Monitors electronic transitions in the phenol-pyrazole system, useful for studying tautomerism or solvent effects .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Discrepancies between experimental and theoretical data (e.g., bond lengths in DFT vs. X-ray) often arise from dynamic effects (solvent, temperature). For example:

- DFT optimization : Compare computed IR/Raman spectra with experimental data to validate molecular conformation .

- Multi-technique validation : Cross-reference NMR chemical shifts with X-H bond lengths from crystallography to resolve ambiguities in tautomeric forms .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect slow-exchange processes (e.g., hindered rotation in substituted pyrazoles) .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

- Functional group modulation : Synthesize analogs with varying substituents (e.g., Cl → F, pyrazole → triazole) to assess impact on bioactivity .

- Biological assays : Test antifungal activity (e.g., against Alternaria solani) via spore germination inhibition assays, with IC₅₀ calculations .

- Metal complexation : Prepare VO(IV), Cu(II), or Zn(II) complexes to enhance antimicrobial or antioxidant activity, as seen in triazole-phenol derivatives .

Q. What computational methods are suitable for studying interactions with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to fungal cytochrome P450 enzymes, focusing on hydrogen bonds with phenolic O–H and pyrazole N atoms .

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer in metal complexes .

- MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.